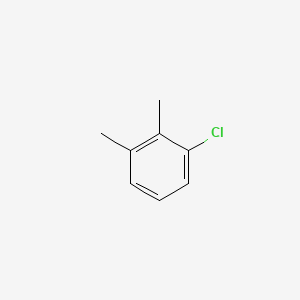













|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](C)[C:3]=1C.ClC1C=C(C)C(C)=CC=1.[C:19]([O-:22])(=[O:21])[CH3:20].[Na+].[Br-].[Na+].C(O)(=[O:28])C>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.O.O.O.O.C([O-])(=O)C.[Mn+2].C([O-])(=O)C.C([O-])(=O)C.[Zr+4].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:20]2[C:19]([O:22][C:4](=[O:28])[C:3]=12)=[O:21] |f:2.3,4.5,7.8.9.10.11.12.13,14.15.16.17.18.19.20,21.22.23.24.25|
|


|
Name
|
|
|
Quantity
|
492 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC=C1)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC=C1)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=CC1)C)C
|
|
Name
|
|
|
Quantity
|
4.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1925 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
8.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
4.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Zr+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was agitated throughout the reaction time
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The reactor was filled with nitrogen
|
|
Type
|
ADDITION
|
|
Details
|
Air was then introduced to the reactor through a dip tube
|
|
Type
|
CONCENTRATION
|
|
Details
|
Initially, the off gas oxygen concentration
|
|
Type
|
TEMPERATURE
|
|
Details
|
After about 3 hours the oxygen concentration of the off gas increased to greater than 3 percent
|
|
Duration
|
3 h
|
|
Type
|
ADDITION
|
|
Details
|
Air diluted with nitrogen so as
|
|
Type
|
ADDITION
|
|
Details
|
was introduced to the reactor
|
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature of the reactor was increased to about 190° C
|
|
Type
|
CUSTOM
|
|
Details
|
The majority of water formed by the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the acetic acid were removed under atmospheric distillation
|
|
Type
|
CUSTOM
|
|
Details
|
any residual water and acetic acid were removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
under heat
|


Reaction Time |
2 (± 1) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C2C(C(=O)OC2=O)=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |